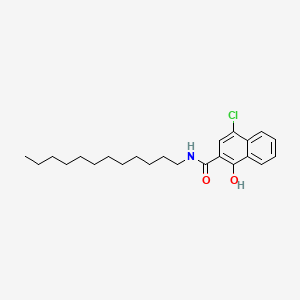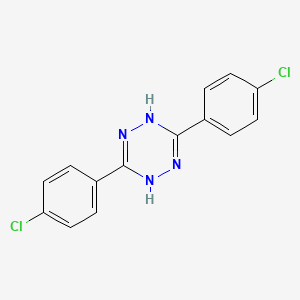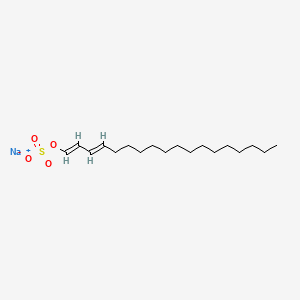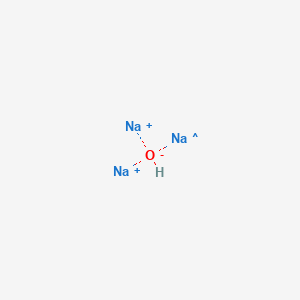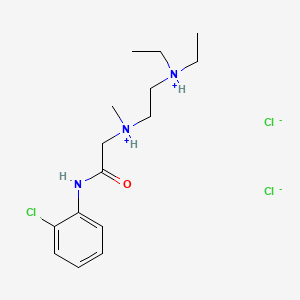
2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride typically involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-aminophenyl)benzothiazole: Known for its antiproliferative activity against cancer cells.
2-(3-aminophenyl)imidazoline: Used in the synthesis of various pharmaceuticals.
2-(3-aminophenyl)oxazolopyridine: Explored for its potential as an anti-trypanosomal agent.
Uniqueness
2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride stands out due to its unique combination of a benzimidazole core with an aminophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63991-48-0 |
|---|---|
Fórmula molecular |
C13H14Cl2N4 |
Peso molecular |
297.18 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)-3H-benzimidazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C13H12N4.2ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;;/h1-7H,14-15H2,(H,16,17);2*1H |
Clave InChI |
RAVWMFXCRJZCAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


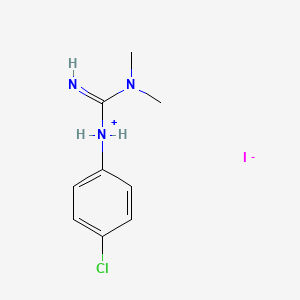
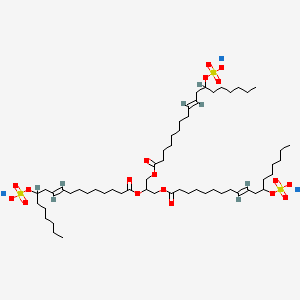
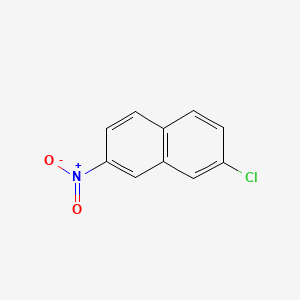
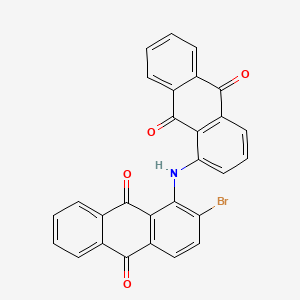
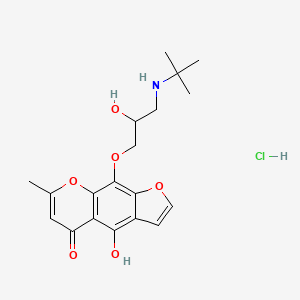

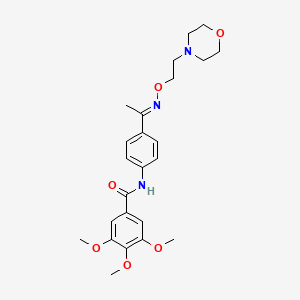
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
